physicochemical properties of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
physicochemical properties of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are significant scaffolds in medicinal chemistry, known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The presence of a bromo group, a phenyl ring, and a nitrile functional group on the pyrazole core suggests its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules. This document provides a comprehensive overview of its known physicochemical properties, relevant experimental protocols, and safety information.
Physicochemical Properties
The core physicochemical data for 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry and drug design.
| Property | Value | Source |
| CAS Number | 76767-44-7 | [4][5] |
| Molecular Formula | C₁₀H₆BrN₃ | [4][6] |
| Molecular Weight | ~248.08 g/mol | Inferred from Formula |
| Monoisotopic Mass | 246.9745 Da | [6] |
| IUPAC Name | 5-bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Melting Point | 115-116 °C | |
| Physical Form | Solid | |
| Purity | 98% | |
| Predicted XlogP | 2.6 | [6] |
| Storage Temperature | 4 °C |
Experimental Protocols & Characterization
While specific, detailed experimental protocols for the synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile are not extensively published in the provided results, a general synthetic approach for similar 5-amino-pyrazole-4-carbonitrile derivatives can be described. This typically involves a multi-component reaction.
General Synthesis of 1-Phenyl-pyrazole-4-carbonitrile Derivatives
A common and efficient method for synthesizing the pyrazole core involves the reaction of a β-ketonitrile or a related precursor with phenylhydrazine. For compounds like the title molecule, a plausible synthetic route is the reaction of an appropriate halogenated three-carbon precursor with phenylhydrazine.
A general procedure for synthesizing similar pyrazole derivatives, such as 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazoles, involves the microwave-assisted reaction of a halogenated aromatic aldehyde, malononitrile, and phenylhydrazine in the presence of a base like piperidine in an ethanol solvent[7]. The reaction mixture is heated for a short duration (e.g., two minutes) at elevated temperatures (e.g., 140°C)[7]. The crude product is then purified, typically by recrystallization or column chromatography.
Characterization Techniques
The structural confirmation of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile and related compounds relies on standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For similar pyrazole structures, characteristic chemical shifts are observed for the pyrazole ring protons and carbons, as well as for the phenyl and nitrile groups[8][9][10].
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
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Infrared (IR) Spectroscopy: Used to identify functional groups. A strong absorption band around 2200-2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration[9][10].
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Melting Point Analysis: A sharp melting point range, such as the 115-116 °C observed for this compound, is a good indicator of purity.
Logical Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted pyrazole derivative, based on common laboratory practices.
Caption: A logical workflow for pyrazole synthesis and analysis.
Safety and Handling
Based on available safety data, 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile should be handled with care in a laboratory setting.
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Signal Word: Warning
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aobchem.com [aobchem.com]
- 5. 76767-44-7|5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 5-bromo-1-phenyl-1h-pyrazole-4-carbonitrile (C10H6BrN3) [pubchemlite.lcsb.uni.lu]
- 7. benthamdirect.com [benthamdirect.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]


